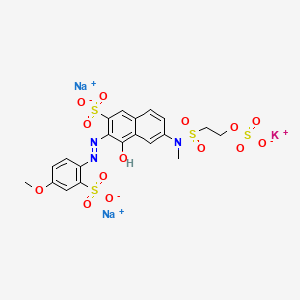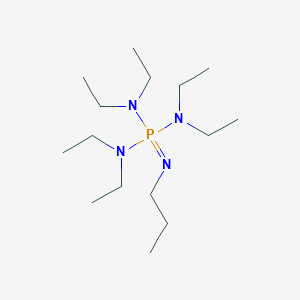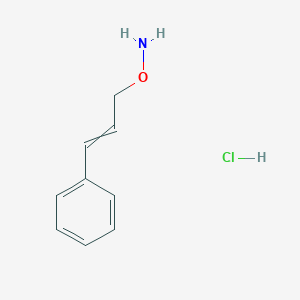
diundecyl (2R,3R)-2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diundecyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with undecanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diundecyl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diols or primary alcohols.
Substitution: Formation of amides or ethers.
Aplicaciones Científicas De Investigación
Diundecyl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and plasticizers .
Mecanismo De Acción
The mechanism of action of diundecyl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect metabolic pathways related to energy production, redox balance, and cellular signaling
Comparación Con Compuestos Similares
Similar Compounds
- Dinonyl (2R,3R)-2,3-dihydroxybutanedioate
- Didecyl (2R,3R)-2,3-dihydroxybutanedioate
- Dihexyl (2R,3R)-2,3-dihydroxybutanedioate
Propiedades
Número CAS |
82052-72-0 |
|---|---|
Fórmula molecular |
C26H50O6 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
diundecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C26H50O6/c1-3-5-7-9-11-13-15-17-19-21-31-25(29)23(27)24(28)26(30)32-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22H2,1-2H3/t23-,24-/m1/s1 |
Clave InChI |
LHSWFZXFEUMUJI-DNQXCXABSA-N |
SMILES isomérico |
CCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)

![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)









